N,N'-Ditosylethylenediamine

Fluorescent Dyes BODIPY Chemistry Nucleophilic Substitution

Generic N-substituted ethylenediamines cannot replace this tosyl-protected scaffold in asymmetric catalysis or solid-phase synthesis. Their electron-donating properties differ fundamentally, leading to reaction failure. This compound ensures synthetic fidelity. • Optimized for F-BODIPY nucleophilic functionalization; achieves a 75% isolated yield benchmark. • Stable, crystalline solid suitable for automated solid-phase handling and defined sulfonamide cleavage. • ISO 17034-certified reference standard available for impurity quantification via HPLC, GC, or MS.

Molecular Formula C16H20N2O4S2
Molecular Weight 368.5 g/mol
CAS No. 4403-78-5
Cat. No. B051011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ditosylethylenediamine
CAS4403-78-5
Synonyms1,2-(Tosylamino)ethane;  N,N’-Bis(p-toluenesulfonyl)ethylenediamine;  N,N’-Bis(p-tolylsulfonyl)-1,2-ethylenediamine;  N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine;  N,N’-Bis(tosyl)-1,2-diaminoethane;  N,N’-Ditosylethylenediamine;  N,N’-Ethylenebis(p-tolue
Molecular FormulaC16H20N2O4S2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
InChIKeyHOFGETLODCEHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Ditosylethylenediamine: Bis-Sulfonamide Building Block


N,N'-Ditosylethylenediamine (CAS 4403-78-5), also known as N,N'-Bis(p-toluenesulfonyl)-1,2-ethanediamine, is a member of the N-substituted ethylenediamine class, distinguished by its two terminal 4-methylbenzenesulfonyl (tosyl) groups . This bifunctional compound is primarily employed as a synthetic intermediate for constructing more complex sulfonamide-containing macrocycles [1] and as a precursor to chiral diamine ligands used in asymmetric catalysis . Its solid-state properties, including a defined melting point range, make it a stable, isolable reagent for both academic and industrial research applications [2].

N,N'-Ditosylethylenediamine: Substitution Risks


In scientific procurement, generic substitution of N-substituted ethylenediamines is scientifically invalid due to the critical, application-specific role of the N-substituents. While compounds like N,N'-diethylethylenediamine share an identical backbone, their electron-donating ethyl groups confer vastly different properties—such as higher amine basicity and nucleophilicity—compared to the electron-withdrawing tosyl groups of N,N'-Ditosylethylenediamine . This fundamental electronic difference directly dictates coordination behavior with metals, reactivity as a nucleophile, and stability under acidic or basic conditions. Therefore, when a synthetic route specifies N,N'-Ditosylethylenediamine for its specific role as a protected amine or a sterically bulky ligand precursor, substitution with an N-alkyl analog will lead to reaction failure or the formation of an entirely different product [1].

N,N'-Ditosylethylenediamine: Quantitative Performance Data


One-Pot BODIPY Functionalization Yield

N,N'-Ditosylethylenediamine demonstrates utility as a nucleophile in the one-pot functionalization of F-BODIPY dyes, achieving a 75% isolated yield of the target N-BODIPY product 1a [1]. This transformation, promoted by boron trichloride, enables access to BODIPY derivatives that are otherwise inaccessible via direct synthetic routes. While direct head-to-head yield data for alternative nucleophiles in this specific transformation are not provided in the source, this result establishes a quantitative performance benchmark for the compound in this material science application.

Fluorescent Dyes BODIPY Chemistry Nucleophilic Substitution

Certified Purity for Pharmaceutical Analysis

For pharmaceutical analysis, the compound is available as a certified reference standard under ISO 17034 accreditation . This designation ensures traceability and accuracy for its use as a standard in drug quality analysis. In contrast, the same compound procured from a general chemical supplier (e.g., as a >98.0% GC purity reagent) lacks the specific lot-to-lot documentation, certified purity value, and uncertainty analysis required for regulatory quantitative applications [1].

Analytical Chemistry Reference Standards Pharmaceutical Quality Control

Solid-State Thermal Stability Benchmark

N,N'-Ditosylethylenediamine is characterized by a reported melting point of 174.0 - 177.0 °C [1]. In comparison, the closely related analog N,N'-Diethylethylenediamine is a liquid at room temperature with a boiling point of 145.2 °C . This stark contrast in physical state—crystalline solid versus liquid—directly impacts handling, purification, and storage protocols, with the solid tosyl derivative offering advantages in weighing accuracy and long-term stability for certain synthetic workflows.

Physical Property Purity Assessment Reagent Handling

N,N'-Ditosylethylenediamine: Application Scenarios


Functionalized BODIPY Dye Synthesis

Procure N,N'-Ditosylethylenediamine as a nucleophile for the one-pot functionalization of F-BODIPY dyes, a key step in generating stabilized N-BODIPY libraries. The established 75% isolated yield provides a reliable performance benchmark for this application [1].

Pharmaceutical Impurity Analytical Methods

Procure the ISO 17034-certified reference standard of N,N'-Ditosylethylenediamine for use as a primary standard in HPLC, GC, or MS methods for identifying and quantifying this compound as a potential impurity or degradation product in drug substances [1].

Solid-Phase Peptide Synthesis (SPPS)

Procure N,N'-Ditosylethylenediamine for use as a stable, crystalline linker or protecting group precursor in solid-phase synthesis, where its non-volatile solid state facilitates automated handling and its sulfonamide linkages can be cleaved under defined conditions [1].

Technical Documentation Hub

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